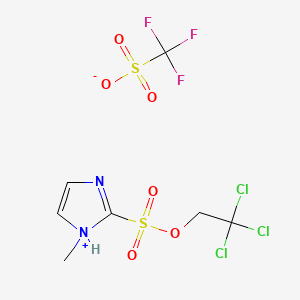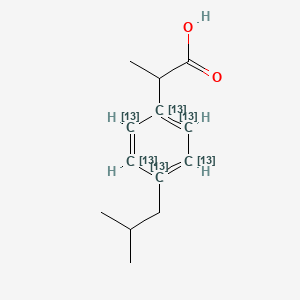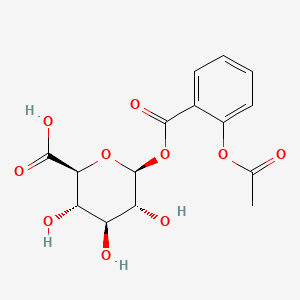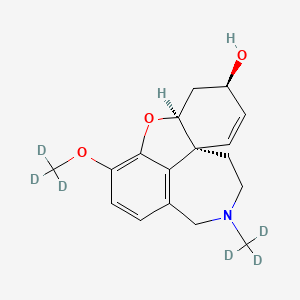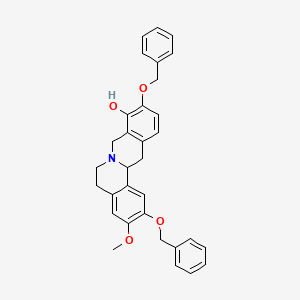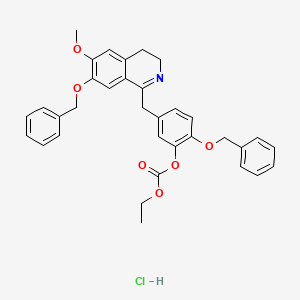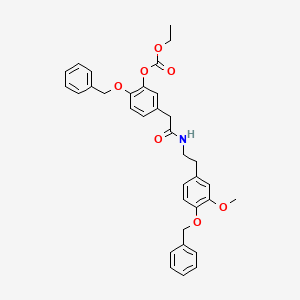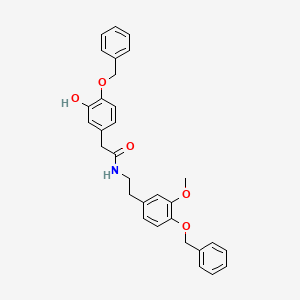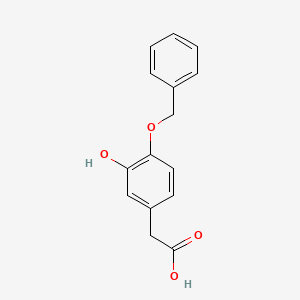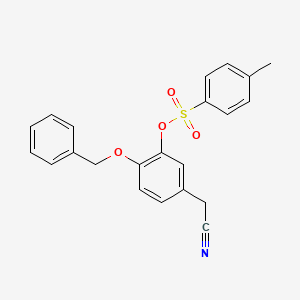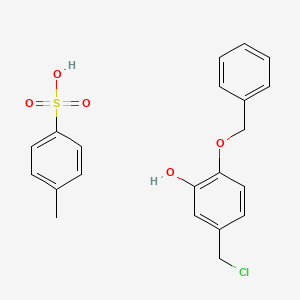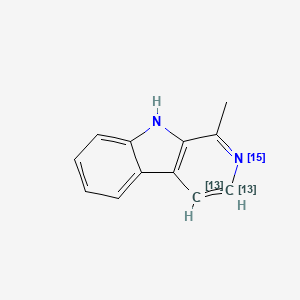
Harman-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harman-13C2,15N is a stable isotopically labeled compound, specifically a derivative of Harman, where two carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Harman-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Harman molecule. One common method is the use of 13C-labeled carbon sources and 15N-labeled nitrogen sources in the synthesis process. For instance, 13C-labeled carbon can be introduced through the use of 13CO2 in a controlled atmosphere, while 15N-labeled nitrogen can be incorporated using 15N-containing salts in the nutrient solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process requires specialized equipment to handle and incorporate the isotopes efficiently. The production is carried out in controlled environments to ensure high purity and consistent isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Harman-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Harman-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes where precise tracking of molecular changes is required
Mechanism of Action
The mechanism of action of Harman-13C2,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track its movement and transformation within biological systems.
Comparison with Similar Compounds
Harman: The non-labeled version of Harman-13C2,15N.
Tetrahydroharman: A reduced form of Harman.
Norharman: A demethylated derivative of Harman.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Properties
IUPAC Name |
1-methyl-9H-(5,6-13C2,115N)pyridino[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6+1,7+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-NSFXFQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[15N][13CH]=[13CH]C2=C1NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675915 |
Source


|
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189461-56-0 |
Source


|
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
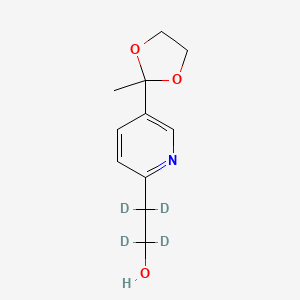
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
